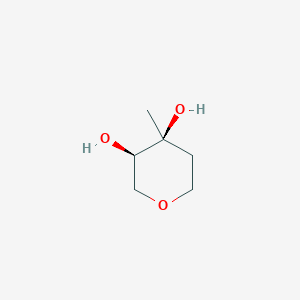

(3R,4S)-4-methyloxane-3,4-diol

描述

(3R,4S)-4-methyloxane-3,4-diol is a chemical compound with the molecular formula C6H10O2 It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the presence of an anhydro bridge and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-methyloxane-3,4-diol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a suitable precursor, such as a pentose sugar derivative, followed by cyclization to form the anhydro bridge. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

化学反应分析

Types of Reactions

(3R,4S)-4-methyloxane-3,4-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, often using reagents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of (3R,4S)-4-methyloxane-3,4-diol as a lead compound in cancer therapy. Its structural analogs have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells. For instance, compounds derived from this structure have been investigated for their ability to modulate signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases such as arthritis and colitis .

Materials Science

Polymer Synthesis

this compound serves as a valuable building block in the synthesis of functionalized polymers. Its hydroxyl groups facilitate the formation of polyols that can be used to create polyurethanes and other polymeric materials with enhanced mechanical properties and thermal stability .

Nanoparticle Formation

The compound has been utilized in the development of polyphenol-containing nanoparticles. These nanoparticles exhibit antioxidant and anticancer activities and can be engineered for drug delivery systems. The interactions between this compound and metal ions have been explored to enhance the stability and efficacy of these nanoparticles in biomedical applications .

Biochemical Applications

Enzyme Inhibition Studies

In biochemical research, this compound has been used to study enzyme inhibition mechanisms. Its chiral nature allows for specific interactions with enzyme active sites, providing insights into the design of selective inhibitors for various therapeutic targets .

Metabolic Pathway Analysis

The compound is also significant in metabolic studies where it serves as a substrate or intermediate in various biochemical pathways. Understanding its metabolism can lead to insights into drug interactions and the development of safer therapeutic agents .

Case Studies

作用机制

The mechanism by which (3R,4S)-4-methyloxane-3,4-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-deoxy-3,5-O-(1-methylethylidene)-D-erythro-pentitol

- 1,5-anhydro-2-deoxy-3,4-bis-O-(triisopropylsilyl)-D-erythro-pent-1-enitol

- D-erythro-pentonic acid, 2,5-anhydro-3-deoxy-3-methyl-

Uniqueness

(3R,4S)-4-methyloxane-3,4-diol is unique due to its specific structural features, such as the anhydro bridge and the presence of a methyl group. These structural elements confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(3R,4S)-4-methyloxane-3,4-diol is a chiral compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

This compound is characterized by its unique stereochemistry, which influences its interaction with biological systems. Its molecular formula is , and it features two hydroxyl groups that contribute to its reactivity and solubility in biological environments.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound can scavenge free radicals effectively, thus reducing oxidative damage in cellular models .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and inflammatory bowel disease. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways .

3. Neuroprotective Activity

The neuroprotective effects of this compound have been explored in models of neurodegeneration. It has been observed to enhance neuronal survival and reduce apoptosis in response to excitotoxicity induced by glutamate . This property may be beneficial for developing treatments for conditions like Alzheimer's disease.

Case Study 1: Antioxidant Efficacy

A study published in Molecules evaluated the antioxidant capacity of various diols including this compound using DPPH and ABTS assays. The results indicated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid .

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 25 | 20 |

| This compound | 15 | 12 |

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6 cytokines .

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 450 |

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Mechanism : The diol structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inflammatory Pathway Modulation : By inhibiting the activation of NF-kB and other transcription factors involved in inflammation, the compound can effectively reduce the expression of inflammatory mediators.

- Neuroprotective Mechanism : It may enhance mitochondrial function and reduce oxidative stress within neurons.

属性

IUPAC Name |

(3R,4S)-4-methyloxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(8)2-3-9-4-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXBCUFVNCOZTF-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCOC[C@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。